

# In-Depth Technical Guide to the Toxicological Profile of Fluazolate

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## Compound of Interest

Compound Name: Fluazolate

Cat. No.: B1672857

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## Executive Summary

**Fluazolate** (also known as isopropozole, JV 485, and MON 48500) is a phenylpyrazole herbicide used for the pre-emergence control of broadleaf weeds and various grasses in wheat cultivation.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available toxicological data for **Fluazolate**, focusing on its effects on mammals and ecotoxicological impacts.

While data on **Fluazolate**'s chronic toxicity is limited, available information indicates low acute toxicity to mammals and birds.<sup>[1]</sup> Conversely, it demonstrates high toxicity to aquatic organisms, particularly fish and Daphnia.<sup>[1]</sup> Concerns regarding potential neurotoxicity in mammals have been raised, though comprehensive data is lacking.<sup>[1]</sup> Notably, key regulatory values such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Acceptable Operator Exposure Level (AOEL) have not been established for **Fluazolate**.<sup>[1]</sup>

This guide synthesizes the available quantitative data into structured tables, outlines detailed experimental protocols based on established OECD guidelines, and provides visualizations of

relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of **Fluazolate**.

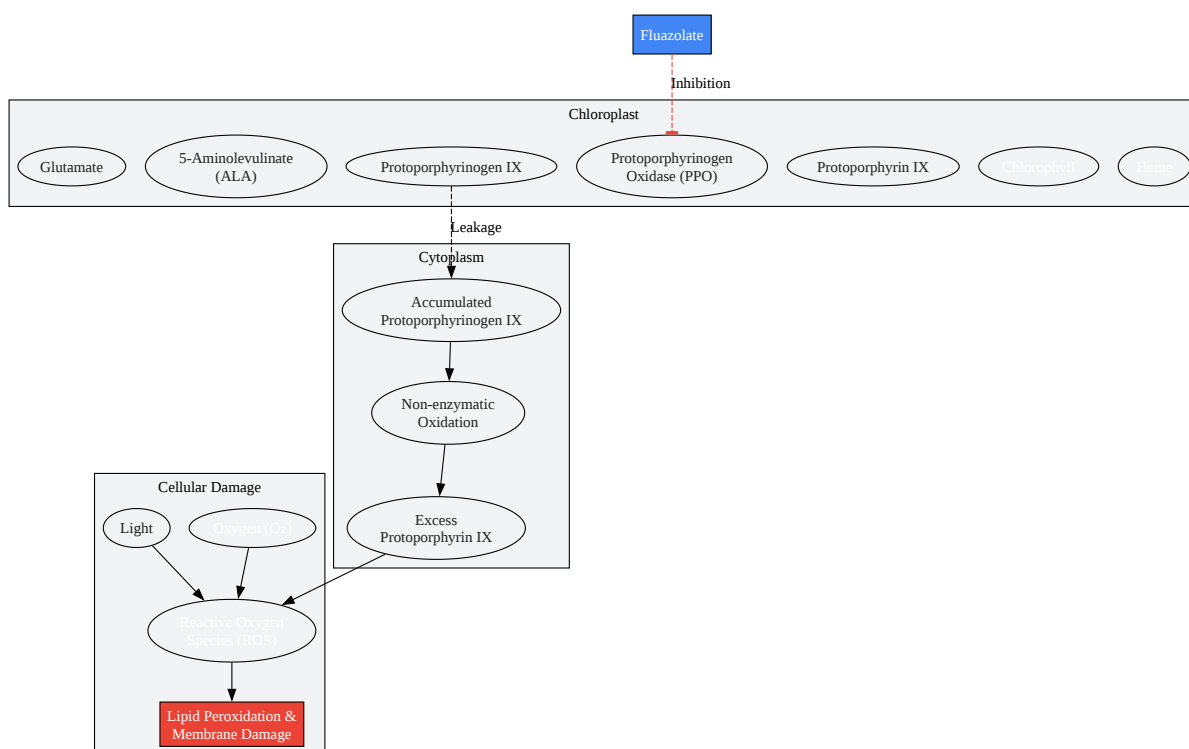
## Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate	
CAS Number	174514-07-9	
Molecular Formula	C <sub>15</sub> H <sub>12</sub> BrClF <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	443.62 g/mol	
Appearance	Solid	
Water Solubility	Low	
Volatility	Low	
Log P	4.9	

## Mechanism of Action

**Fluazolate** belongs to the group of protoporphyrinogen oxidase (PPO) inhibiting herbicides.

## Signaling Pathway of PPO Inhibition



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PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of this enzyme by **Fluazolate** leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.

## Mammalian Toxicology

Available data suggests that **Fluazolate** has low acute toxicity in mammals. However, there is a high alert for neurotoxicity, though this is accompanied by a warning of significant missing data.

### Acute Toxicity

Quantitative data from acute toxicity studies are not readily available in the public domain. The following table is a placeholder for such data, should it become available.

Study	Species	Route	LD <sub>50</sub> (mg/kg bw)	Reference
Oral	Rat	Oral	Data not available	
Dermal	Rabbit/Rat	Dermal	Data not available	
Inhalation	Rat	Inhalation	Data not available	

### Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity studies, as well as carcinogenicity studies, are not publicly available for **Fluazolate**.

Study	Species	Duration	NOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
90-Day Oral	Rat	90 days	Data not available	Data not available	
Chronic Toxicity	Rat	2 years	Data not available	Data not available	
Carcinogenicity	Rat/Mouse	2 years	Data not available	Data not available	

## Reproductive and Developmental Toxicity

Specific data from reproductive and developmental toxicity studies on **Fluazolate** are not available.

Study	Species	NOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
Maternal Toxicity	Rat/Rabbit	Data not available	Data not available	
Developmental Toxicity	Rat/Rabbit	Data not available	Data not available	

## Genotoxicity

A standard battery of genotoxicity tests is typically performed to assess the potential of a substance to cause genetic mutations. Results for **Fluazolate** are not publicly available.

Test	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With & Without	Data not available	
In vitro Micronucleus	Mammalian Cells	With & Without	Data not available	
In vivo Micronucleus	Rodent	N/A	Data not available	

## Neurotoxicity

The Pesticide Properties Database notes a high alert for neurotoxicity for **Fluazolate**, but also indicates that significant data are missing. Specific studies and quantitative data to support this alert are not available in the public literature.

## Ecotoxicology

**Fluazolate** is characterized by its high toxicity to aquatic organisms, particularly fish and Daphnia.

## Aquatic Toxicity

Species	Endpoint	Value (mg/L)	Reference
Fish	96-hour LC <sub>50</sub>	Data not available	
Daphnia magna	48-hour EC <sub>50</sub>	Data not available	
Algae	72-hour EC <sub>50</sub>	Data not available	

## Avian and Terrestrial Ecotoxicity

**Fluazolate** is reported to have low toxicity to birds.

Species	Endpoint	Value	Reference
Bird (e.g., Bobwhite Quail)	Acute Oral LD <sub>50</sub>	Data not available	
Earthworm	14-day LC <sub>50</sub>	Data not available	
Bees	Acute Contact LD <sub>50</sub>	Data not available	

## Environmental Fate

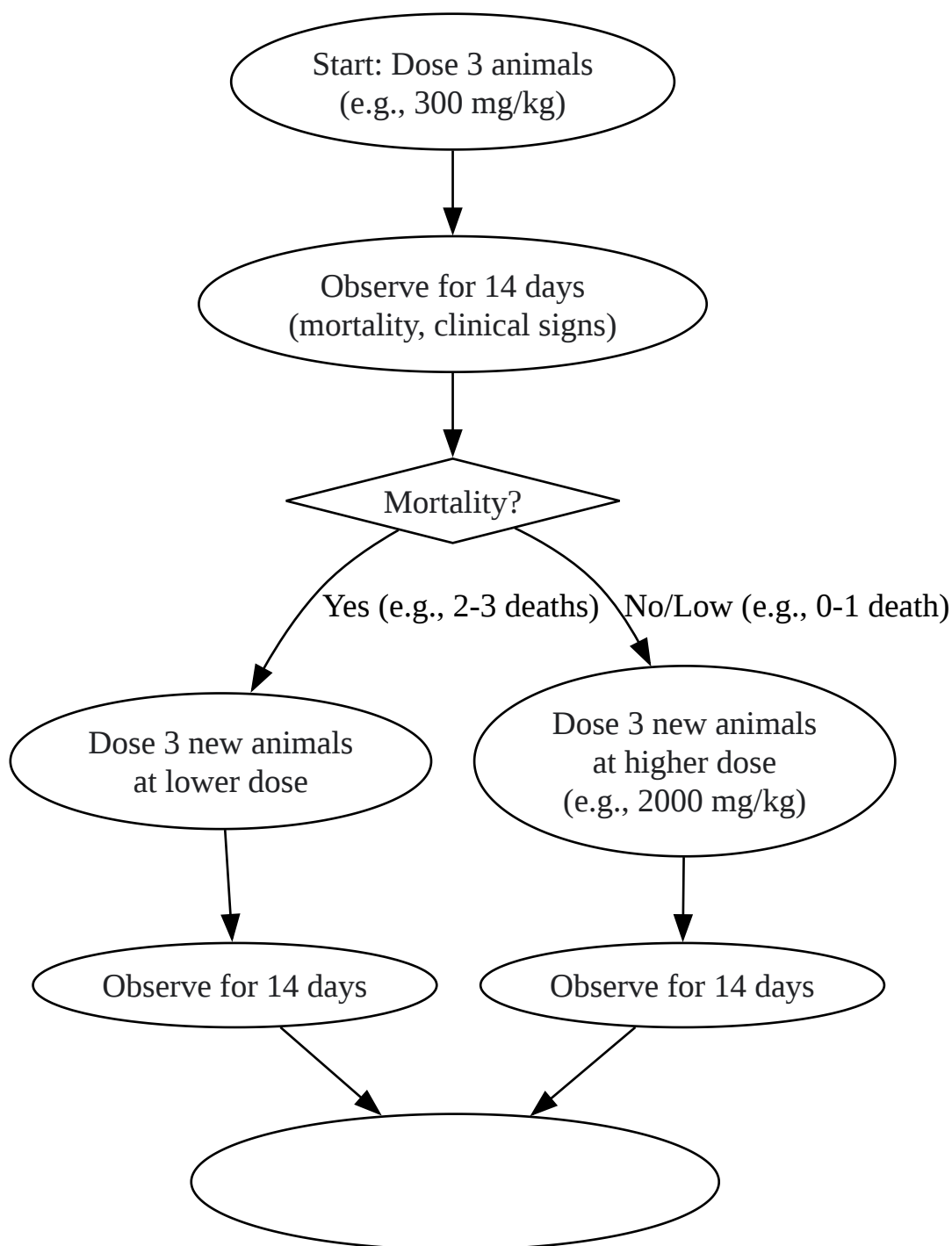
**Fluazolate** has low aqueous solubility and low volatility. It may be moderately persistent in soil, but is not expected to leach into groundwater. There is a high alert for its potential for particle-bound transport.

Parameter	Value	Interpretation	Reference
Soil Degradation (DT <sub>50</sub> )	Data not available	Moderately persistent	
Bioconcentration Factor (BCF)	Data not available		

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **Fluazolate** are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological assays.

### Acute Oral Toxicity (OECD 423)

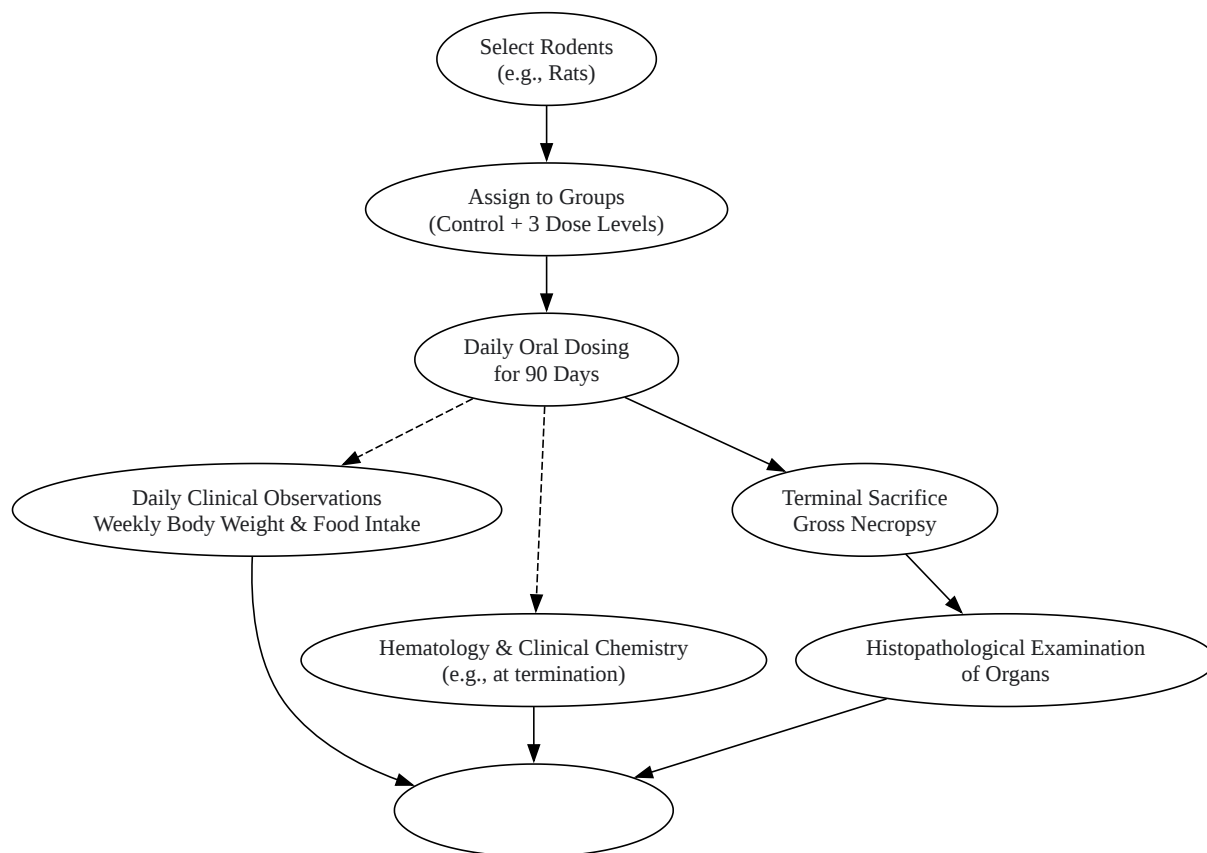


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This test involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome of each step determines the dose for the next. The objective is to classify the substance into a GHS toxicity category based on the observed mortality.



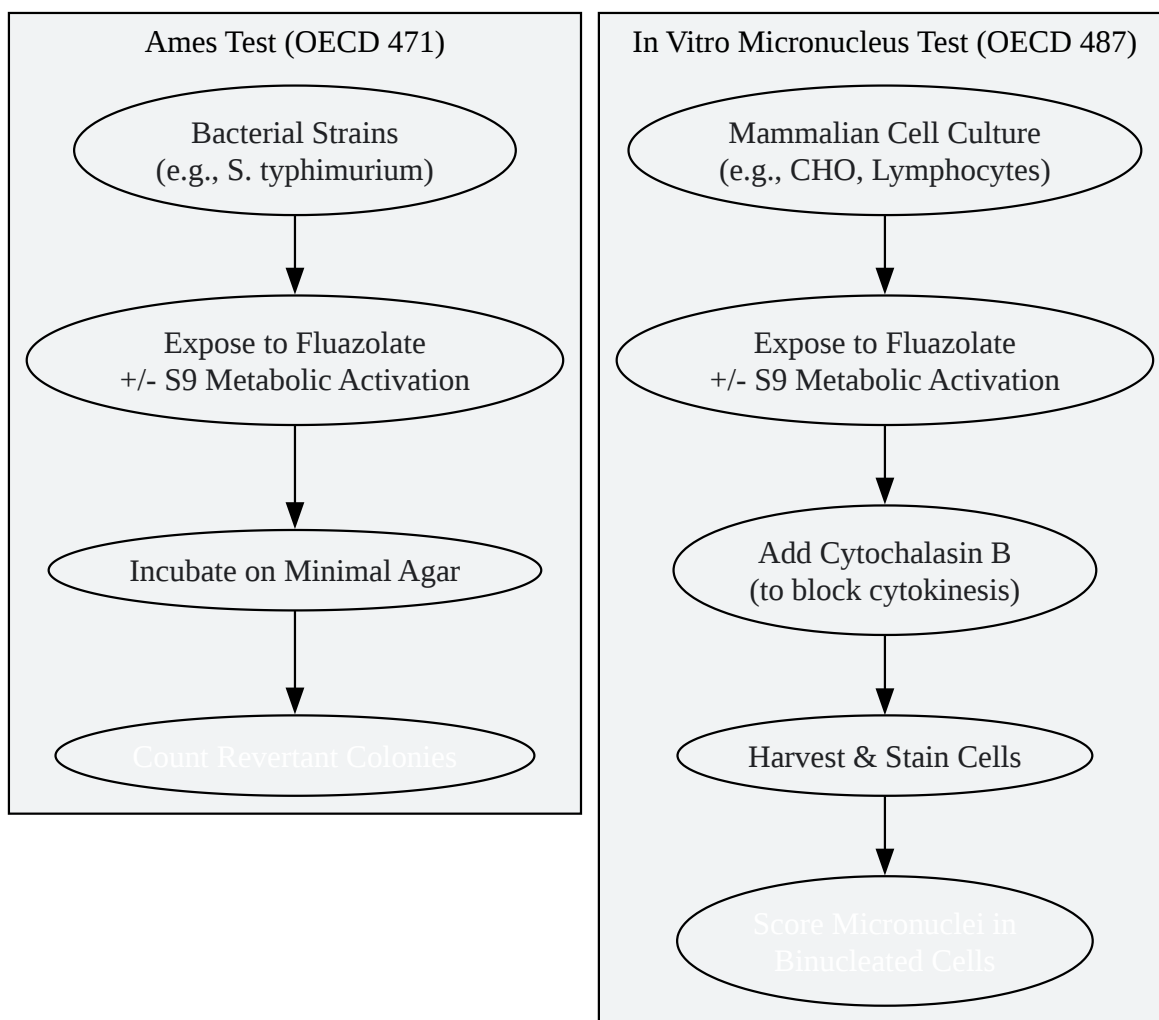
## 90-Day Oral Toxicity Study (OECD 408)



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In this study, the test substance is administered orally to several groups of rodents at different dose levels for 90 days. The study provides information on the major toxic effects, target organs, and a NOAEL for sub-chronic exposure.

## In Vitro Genotoxicity: Ames Test (OECD 471) & Micronucleus Test (OECD 487)



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The Ames test assesses the potential of a substance to induce gene mutations in bacteria. The in vitro micronucleus test evaluates the potential for chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.

## Conclusion

The available toxicological data for **Fluazolate** is limited, particularly concerning chronic exposure in mammals. While it appears to have low acute toxicity to mammals, the high toxicity to aquatic organisms and the potential for neurotoxicity warrant further investigation. The absence of established regulatory reference values such as an ADI highlights the data gaps in the current understanding of its toxicological profile. This guide provides a framework for understanding the known and unknown aspects of **Fluazolate** toxicology, and underscores the need for additional research to conduct a comprehensive risk assessment.

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## References

- 1. Fluazolate [sitem.herts.ac.uk]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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